2-{1-[(5-bromofuran-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
Description
This compound features a bicyclic octahydropyrrolo[2,3-c]pyrrole core, a (5-bromofuran-2-yl)methyl substituent, and a pyridine ring. The bromofuran moiety introduces both lipophilicity and electronic effects, while the pyridine group may participate in hydrogen bonding or π-π interactions. Its synthesis likely involves alkylation of the bicyclic amine with a bromofuran-containing reagent, analogous to N1-alkylation methods for pyrrolopyridines described in .
Properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O/c17-15-5-4-13(21-15)10-19-8-6-12-9-20(11-14(12)19)16-3-1-2-7-18-16/h1-5,7,12,14H,6,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUAMYCSWKFYER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The octahydropyrrolo[2,3-c]pyrrole core is synthesized via double cyclization of a linear diamine precursor. A representative method involves:
-
Diamine Preparation :
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Cyclization :
Yield : 68–72% after purification by silica gel chromatography.
Synthesis of Intermediate B: 5-Bromofuran-2-ylmethylamine
Bromination of Furan Derivatives
5-Bromofuran-2-carbaldehyde is synthesized via electrophilic bromination :
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Reaction Conditions :
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Workup :
Reductive Amination
Conversion to the methylamine derivative:
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Schiff Base Formation :
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Reacting 5-bromofuran-2-carbaldehyde with ammonium acetate in ethanol.
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Reduction :
Final Assembly: Alkylation of Intermediate A with Intermediate B
N-Alkylation Reaction
The bicyclic amine (Intermediate A) undergoes alkylation with 5-bromofuran-2-ylmethyl bromide:
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Base-Mediated Reaction :
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Purification :
Alternative Synthetic Routes and Comparative Analysis
Suzuki-Miyaura Cross-Coupling
An alternative route employs palladium-catalyzed coupling to attach the bromofuran group:
-
Borylation :
-
Coupling :
One-Pot Tandem Reactions
A streamlined approach combines cyclization and alkylation in a single pot:
Reaction Optimization and Challenges
Key Parameters
Stereochemical Considerations
The octahydropyrrolo[2,3-c]pyrrole system exhibits cis-fused rings , confirmed by X-ray crystallography in analogous compounds.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Steps
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromofuran Site
The bromine atom on the furan ring serves as a reactive site for nucleophilic substitution or cross-coupling reactions.
Key Findings :
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The bromofuran group undergoes efficient Suzuki-Miyaura coupling with arylboronic acids under palladium catalysis, yielding biaryl derivatives .
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Amination via Buchwald-Hartwig conditions introduces nitrogen-containing substituents at the furan position .
Functionalization of the Pyridine Ring
The pyridine ring participates in electrophilic substitution and coordination chemistry.
Key Findings :
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Nitration occurs preferentially at the pyridine ring's 3-position due to electronic directing effects .
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The pyridine nitrogen acts as a ligand in coordination complexes, enabling applications in catalysis or photochemistry .
Modification of the Octahydropyrrolopyrrole Core
The saturated bicyclic amine structure undergoes alkylation and oxidation.
Key Findings :
-
The secondary amines in the octahydropyrrolopyrrole core are susceptible to alkylation, forming stable quaternary salts .
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Oxidative cleavage of the bicyclic structure yields linear dicarbonyl compounds .
Cross-Coupling Reactions
The bromofuran and pyridine moieties enable modular derivatization via cross-coupling.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Heck Reaction | Pd(OAc)₂, PPh₃, alkene | Alkenyl-furan hybrids | |
| Sonogashira | CuI, PdCl₂(PPh₃)₂, alkyne | Ethynyl-functionalized derivatives |
Key Findings :
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Heck coupling installs alkenyl groups at the bromofuran site without affecting the pyridine ring .
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Sonogashira conditions tolerate the compound’s steric complexity, enabling access to alkynylated analogs .
Biological Activity-Driven Modifications
Derivatives of this compound exhibit enhanced bioactivity upon structural optimization:
Key Findings :
Scientific Research Applications
Scientific Research Applications
Research into 2-{1-[(5-bromofuran-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine has revealed several promising applications across various fields:
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Pharmacology
- Preliminary studies indicate that compounds with similar structures may exhibit significant antitumor , antimicrobial , and anti-inflammatory activities. The unique combination of functional groups allows for targeted interactions with biological macromolecules such as proteins and nucleic acids.
- Interaction studies using techniques like NMR spectroscopy and X-ray crystallography are crucial for elucidating the pharmacological mechanisms of action.
- Material Science
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Chemical Biology
- The compound's ability to interact with various biological targets makes it a candidate for studying complex biological pathways. This includes exploring its role in signal transduction pathways or as a modulator of enzymatic activity.
Case Studies
Several studies have been conducted to explore the applications of this compound:
-
Anticancer Activity
- A study investigating the cytotoxic effects of related compounds on cancer cell lines showed promising results, indicating that structural modifications could enhance activity against specific cancer types.
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Neuroprotective Effects
- Research into derivatives of this compound has suggested potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative disease models.
- Synthesis and Characterization
Mechanism of Action
The mechanism of action of 2-{1-[(5-bromofuran-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, neurotransmission, or cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Octahydropyrrolo[3,4-c]pyridine Derivatives
- Example : (3aS,7aR)-5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine dihydrochloride ()
- Key Differences :
- The ring fusion (pyrrolo[3,4-c] vs. pyrrolo[2,3-c]) alters spatial orientation.
- Methyl substitution at position 5 vs. bromofuran-methyl in the target compound.
- Dihydrochloride salt form indicates basic nitrogens, enhancing solubility compared to the neutral target compound .
Imidazo[1,2-a]pyridine-Substituted Analogs
Halogenated Pyrrolopyridine Derivatives
5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives
- Examples :
- Pyrrolo[2,3-b]pyridine core (aromatic) vs. saturated octahydropyrrolo[2,3-c]pyrrole.
- Alkyl substituents (benzyl, butyl) are simpler to synthesize than bromofuran-methyl, affecting scalability .
- Bromine on the pyrrolopyridine ring may enhance π-stacking vs. bromine on furan in the target compound.
Multi-Halogenated Analogs
Substituent Effects on Pharmacological Profile
Bromofuran vs. Trifluoromethylpyridine
- Bromofuran :
- Moderate lipophilicity (logP ~2–3 estimated).
- Bromine may act as a hydrogen bond acceptor or participate in halogen bonding.
- Trifluoromethylpyridine ():
Pyridine Positioning
- The target compound’s pyridine is directly linked to the bicyclic amine, enabling conjugation effects. Analogs with pyridine as a distal substituent (e.g., ’s thiazolylpyridines) exhibit different electronic profiles and binding modes .
Biological Activity
The compound 2-{1-[(5-bromofuran-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a bromofuran moiety and an octahydropyrrolo framework, suggest various biological activities that warrant detailed investigation. This article reviews the biological activities associated with this compound, highlighting relevant research findings, potential therapeutic applications, and mechanisms of action.
Structural Overview
The molecular formula of the compound is , indicating the presence of bromine, nitrogen, and oxygen alongside carbon and hydrogen. The structure integrates a pyridine ring, which is known for its role in biological activity due to its ability to interact with various biological macromolecules.
Biological Activity
Preliminary studies suggest that compounds similar to This compound may exhibit a range of biological activities:
- Anticancer Activity : Research indicates that derivatives of pyridine and furan can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies on related compounds have shown promising results against various cancer cell lines.
- Antimicrobial Properties : The presence of the furan and pyridine rings suggests potential antimicrobial activity. Compounds with similar structures have been documented to exhibit efficacy against both Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : Some studies indicate that octahydropyrrolo compounds may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The mechanisms by which This compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Interaction with specific enzymes involved in cell signaling pathways.
- Receptor Modulation : Binding to neurotransmitter receptors or other cellular receptors that modulate physiological responses.
Case Studies
Here are notable case studies that explore the biological activity of structurally related compounds:
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR resolve substituent positions. For example, distinct doublets () in H NMR indicate coupling between pyrrolopyrrole and pyridine protons .
- X-ray Crystallography : Resolves stereochemistry of the octahydropyrrolo[2,3-c]pyrrolidine core and confirms bromofuran orientation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHBrNO) .
How does the bromofuran moiety influence the compound’s reactivity and bioactivity?
Basic
The bromine atom enhances electrophilic reactivity for downstream functionalization (e.g., cross-coupling reactions). The furan oxygen contributes to hydrogen bonding in target interactions, as seen in analogs with improved binding to CNS targets . Stability studies suggest bromine’s electron-withdrawing effect reduces oxidative degradation of the furan ring .
How can researchers analyze thermal stability discrepancies in thermogravimetric data?
Q. Advanced
- Isoconversional Methods : Apply the Vyazovkin method to calculate effective activation energy () from thermogravimetric (TG) data. Variations in with conversion indicate multi-step decomposition or particle-size effects .
- Particle Size Analysis : Use SEM or dynamic light scattering to correlate thermal stability with crystallite dimensions. Smaller particles (<100 nm) may exhibit lower decomposition onset due to surface-area-driven kinetics .
| Thermal Event | (kJ/mol) | Influence Factor |
|---|---|---|
| Pyridine loss | 120–150 | Particle size, gate-opening transitions |
| Bromofuran degradation | 80–100 | Electron-withdrawing effects |
What strategies optimize structure-activity relationships (SAR) for target engagement?
Q. Advanced
- Fragment-Based Design : Replace the pyridine ring with isosteres (e.g., pyrimidine) to modulate solubility and binding affinity. For example, fluorinated pyridines improve blood-brain barrier penetration .
- Conformational Restriction : Introduce methyl groups to the pyrrolopyrrole core to lock bioactive conformations, as demonstrated in analogs with 10-fold higher potency .
- Pharmacophore Mapping : Use molecular docking to validate interactions (e.g., bromofuran’s role in π-stacking with aromatic residues) .
How can computational modeling resolve ambiguities in spectroscopic data?
Q. Advanced
- DFT Calculations : Predict H NMR chemical shifts and compare with experimental data to assign stereochemistry. For example, B3LYP/6-31G(d) models accurately replicate pyrrolopyrrole proton environments .
- Molecular Dynamics (MD) : Simulate solvation effects to explain anomalous NOE correlations in DMSO-d .
- TD-DFT for UV/Vis : Assign electronic transitions (e.g., bromofuran’s n→π* absorption at 270–290 nm) .
What methodologies address contradictions in spin crossover (SCO) or magnetic data?
Q. Advanced
- SQUID Magnetometry : Measure temperature-dependent magnetic susceptibility to detect SCO transitions. For Fe analogs, hysteresis in χ vs. T plots indicates cooperative spin transitions .
- Mössbauer Spectroscopy : Resolve oxidation states and spin states (e.g., Fe high-spin vs. low-spin populations) .
- Cross-Validation : Compare DSC (for enthalpy changes) and SQUID data to reconcile conflicting SCO activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
